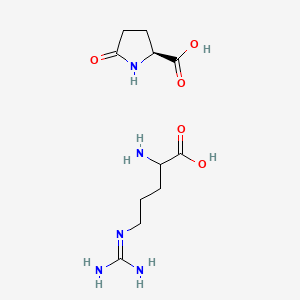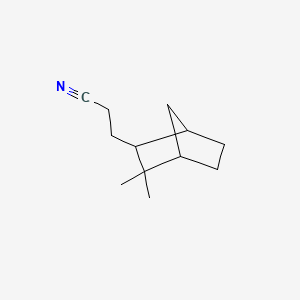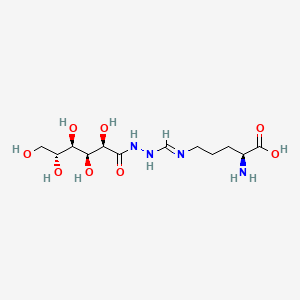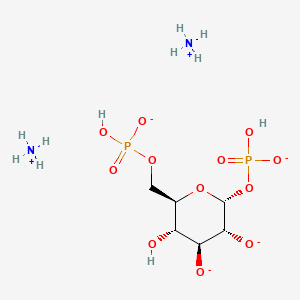
Butyltris(2-hydroxyethyl)ammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris(2-hydroxyethyl)ammonium hydroxide is a quaternary ammonium compound with the chemical formula C10H25NO4. It is known for its unique structure, which includes a butyl group and three 2-hydroxyethyl groups attached to the nitrogen atom. This compound is used in various industrial and scientific applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris(2-hydroxyethyl)ammonium hydroxide typically involves the reaction of butylamine with ethylene oxide. The reaction proceeds through a series of steps where ethylene oxide reacts with butylamine to form the desired product. The reaction conditions usually include controlled temperature and pressure to ensure the complete conversion of reactants to the product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Butyltris(2-hydroxyethyl)ammonium hydroxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Butyltris(2-hydroxyethyl)ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: This compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: This compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyltris(2-hydroxyethyl)ammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. Additionally, the quaternary ammonium structure allows it to interact with negatively charged species, making it effective in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydroxide: Similar in structure but lacks the hydroxyl groups.
Tetramethylammonium hydroxide: Smaller in size and different in reactivity.
Choline hydroxide: Contains a hydroxyl group but has a different alkyl chain structure.
Uniqueness
Butyltris(2-hydroxyethyl)ammonium hydroxide is unique due to its combination of a butyl group and three 2-hydroxyethyl groups. This structure provides it with distinct chemical properties, making it versatile in various applications compared to its similar compounds.
Properties
CAS No. |
71436-89-0 |
|---|---|
Molecular Formula |
C10H25NO4 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
butyl-tris(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C10H24NO3.H2O/c1-2-3-4-11(5-8-12,6-9-13)7-10-14;/h12-14H,2-10H2,1H3;1H2/q+1;/p-1 |
InChI Key |
FHGWDFWXNIEBIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCO)(CCO)CCO.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)








